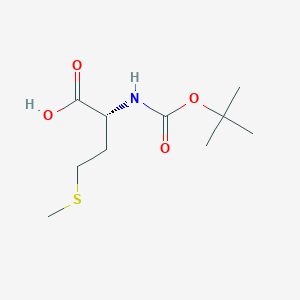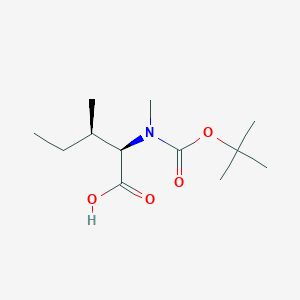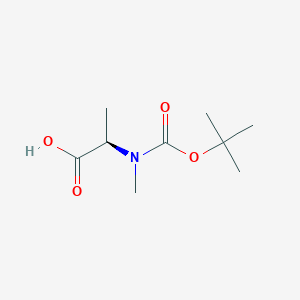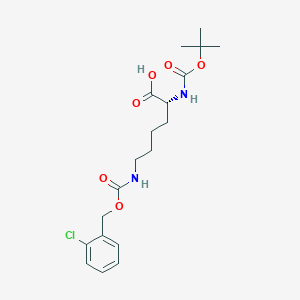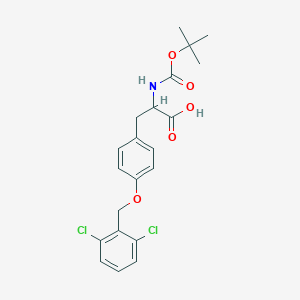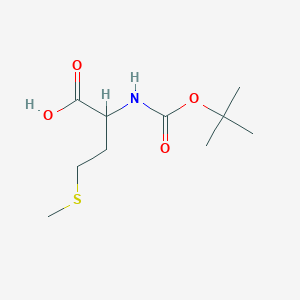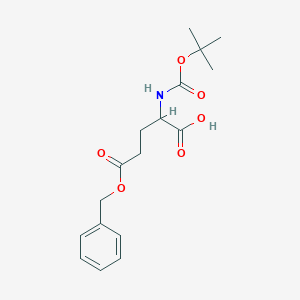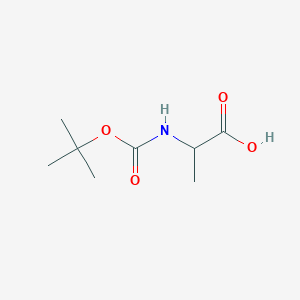
Boc-d-asp(ochex)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-d-aspartic acid β-cyclohexyl ester, commonly referred to as Boc-d-asp(ochex)-oh, is a derivative of aspartic acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl ester. It is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-d-aspartic acid β-cyclohexyl ester typically involves the protection of the amino group of d-aspartic acid with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with cyclohexanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of Boc-d-aspartic acid β-cyclohexyl ester may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, making it suitable for commercial applications in research and development.
Análisis De Reacciones Químicas
Types of Reactions
Boc-d-aspartic acid β-cyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are frequently used.
Major Products Formed
Hydrolysis: The major product is d-aspartic acid.
Deprotection: The major product is d-aspartic acid with a free amino group.
Coupling Reactions: The major products are peptides or peptide derivatives.
Aplicaciones Científicas De Investigación
Boc-d-aspartic acid β-cyclohexyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use it to study enzyme-substrate interactions and protein-protein interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Boc-d-aspartic acid β-cyclohexyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins. The cyclohexyl ester group provides stability and enhances the solubility of the compound in organic solvents.
Comparación Con Compuestos Similares
Boc-d-aspartic acid β-cyclohexyl ester can be compared with other similar compounds, such as:
Boc-d-aspartic acid benzyl ester: This compound has a benzyl ester group instead of a cyclohexyl ester group.
Boc-d-aspartic acid methyl ester: This compound has a methyl ester group and is used in similar applications.
The uniqueness of Boc-d-aspartic acid β-cyclohexyl ester lies in its enhanced stability and solubility, making it a preferred choice for certain peptide synthesis applications.
Propiedades
IUPAC Name |
(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPQIWFEEKQBBN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
